molecular formula C19H16N4O5 B11312186 2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11312186
M. Wt: 380.4 g/mol
InChI Key: LYEFTOQIHNSXIV-UHFFFAOYSA-N
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Description

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique structure combining a nitrophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The nitrophenyl group is introduced via nitration reactions, and the phenoxyacetamide moiety is attached through nucleophilic substitution reactions. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy moiety .

Scientific Research Applications

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C19H16N4O5/c1-2-11-20-17(24)12-27-16-6-4-3-5-15(16)18-21-19(28-22-18)13-7-9-14(10-8-13)23(25)26/h2-10H,1,11-12H2,(H,20,24)

InChI Key

LYEFTOQIHNSXIV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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